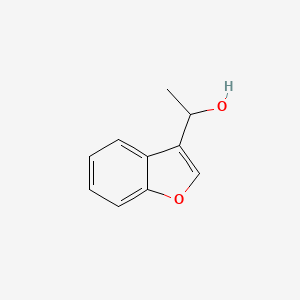

1-(Benzofuran-3-yl)ethanol

Description

Properties

IUPAC Name |

1-(1-benzofuran-3-yl)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c1-7(11)9-6-12-10-5-3-2-4-8(9)10/h2-7,11H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMCNKLINDNOOQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=COC2=CC=CC=C21)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 1-(Benzofuran-2-yl) Derivatives

1-(Benzofuran-2-yl)ethanone (2) and its brominated analog (3) were synthesized via condensation of salicylaldehyde with chloroacetone, followed by bromination using N-bromosuccinimide (NBS). While these compounds share the benzofuran core, the ethanone group at the 2-position (vs. No melting points were reported, but their synthesis highlights the influence of substituent position on reaction pathways (e.g., bromination efficiency) .

Table 1: Comparison of Benzofuran Derivatives with Ethanol/Ethanone Groups

Substituted Benzofuran Alcohols and Ethers

These compounds, while structurally distinct due to the triazole and trimethoxyphenyl groups, highlight how benzofuran hybrids can be tailored for specific biological targets .

2-(6-(3-Methoxyphenoxy)benzofuran-3-yl)acetic acid (26) was synthesized as a fragment-based inhibitor of Escherichia coli, showing that carboxylate groups enhance bacterial target engagement compared to alcohols .

Benzofuran Hybrids with Pharmacological Activity

Maleimide-based GSK-3 inhibitors (e.g., compound 29) incorporate benzofuran-3-yl groups into complex heterocycles. These derivatives exhibit distinct physicochemical properties (e.g., higher molecular weights >450 Da) and biological activities (e.g., kinase inhibition) compared to this compound, which lacks such extended conjugation .

Benzofuran-fused pyrimidine/pyrazole Schiff bases (e.g., compound 8b) display anticancer activity via apoptosis induction. Their larger aromatic systems and Schiff base moieties contrast with the simpler ethanol-substituted benzofuran, underscoring the role of molecular complexity in therapeutic mechanisms .

Antioxidant and Antibacterial Derivatives

3-(1-Benzofuran-2-yl)-5-substituted aryl-1,2-oxazole derivatives were screened for antioxidant activity using nitric oxide and H$2$O$2$ scavenging assays.

Key Findings and Implications

- Structural Position Matters: The 3-position of the ethanol group in this compound enables hydrogen bonding and chiral resolution, critical for its role as a synthetic intermediate.

- Functional Group Impact: Ethanone or triazole substituents shift reactivity toward electrophilic reactions or tubulin binding, respectively.

- Biological Activity: Complex hybrids (e.g., maleimides, Schiff bases) exhibit targeted bioactivity, while simpler alcohols like this compound serve primarily as building blocks.

Preparation Methods

Esterification with N,N'-Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP)

Racemic 1-(Benzofuran-3-yl)ethanol (rac-1c) is synthesized via esterification of racemic alcohols with 2-(prop-2-yn-1-yloxy)acetic acid. In anhydrous dichloromethane, DCC (1.1 equiv) and DMAP (0.1 equiv) facilitate coupling at 0°C, progressing to room temperature over 3 hours. Post-reaction, sequential extractions with 10% HCl, 2M Na₂CO₃, and water isolate the ester intermediate. Vacuum distillation removes unreacted propargyl alcohol, yielding a brown oil (71%).

Reaction Scheme:

$$ \text{rac-1c} + \text{2-(prop-2-yn-1-yloxy)acetic acid} \xrightarrow{\text{DCC/DMAP, CH}2\text{Cl}2} \text{ester intermediate} $$

Enzymatic Kinetic Resolution Using Lipases

Candida antarctica lipase B (CAL-B) enantioselectively hydrolyzes racemic esters into (S)-1-(Benzofuran-3-yl)ethanol. In n-hexane at 30°C, a 1:1 substrate-to-biocatalyst ratio achieves 90% conversion after 90 hours, with >99% enantiomeric excess (ee) confirmed by HPLC on a Phenomenex LUX-3 column. The retained (R)-ester is hydrolyzed separately, completing the resolution.

Key Parameters:

Aldol Condensation Catalyzed by Phosphotungstic Acid (PW)

Benzofuran-3(2H)-one undergoes aldol condensation with primary alcohols (e.g., ethanol, n-propanol) under PW catalysis (7 mol-%) at reflux. The reaction forms 3-alkoxy-2-(benzofuran-3-yl)benzofurans, intermediates reducible to this compound. Yields range from 65% to 72%, dependent on substituent electronic effects.

Mechanistic Pathway:

- Aldol condensation between two benzofuran-3(2H)-one molecules.

- Nucleophilic attack by alcohol on the carbonyl carbon.

- Cyclization and dehydration to form the benzofuran core.

Purification and Isolation Techniques

Recrystallization from Ethanol and Ethyl Acetate

Crude this compound is recrystallized from ethanol or ethyl acetate, enhancing purity to >98%. The patent literature describes dissolving the product in hot ethanol, followed by slow cooling to 10°C to precipitate crystals. For hydrochloride salts, ethyl ether is preferred, yielding needle-like crystals suitable for X-ray diffraction.

Column Chromatography on Silica Gel

Silica gel chromatography (hexane:ethyl acetate, 9:1) resolves ester intermediates and unreacted alcohols. The organic phase, post-extraction, is dried over Na₂SO₄, filtered, and concentrated before loading onto the column. This method achieves >95% recovery of enantiomerically pure product.

Elution Gradients:

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (CDCl₃) of this compound exhibits signals at δ 1.46 (t, OCH₂CH₃), 4.36 (q, OCH₂), and aromatic protons between δ 7.26–7.86 ppm. ¹³C NMR confirms the benzofuran core with carbons at δ 175.39 (C=O) and 78.15 (sp-hybridized alkyne).

High-Resolution Mass Spectrometry (HRMS)

HRMS (APCI+) of the propargyl ester intermediate shows m/z 143.0706 ([C₇H₁₀O₃ + H⁺], calc. 143.0703), validating the molecular formula.

Comparative Analysis of Synthetic Routes

| Method | Conditions | Yield (%) | ee (%) | Purification Technique |

|---|---|---|---|---|

| DCC/DMAP Esterification | 0°C → rt, CH₂Cl₂ | 71 | – | Extraction, distillation |

| CAL-B Resolution | 30°C, n-hexane, 90 h | 45 | >99 | HPLC, column chromatography |

| PW-Catalyzed Aldol | Reflux, ethanol, 7 mol-% PW | 72 | – | Recrystallization |

Key Observations:

- Enzymatic resolution maximizes enantiopurity but requires longer reaction times.

- PW-catalyzed aldol condensation offers higher yields but lacks stereocontrol.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(Benzofuran-3-yl)ethanol, and how can reaction conditions be optimized for higher yield?

- Methodology :

- Reduction of ketones : The compound can be synthesized via reduction of 1-(benzofuran-3-yl)ethanone using NaBH₄ or LiAlH₄ under anhydrous conditions. For example, analogous reductions of benzofuran ketones (e.g., 1-(benzofuran-3-yl)prop-2-en-1-one) yield alcohols with high purity after chromatographic purification .

- Purification : Post-reaction, extraction with ethyl acetate, drying with anhydrous MgSO₄, and gradient HPLC purification (e.g., CH₂Cl₂-MeOH with NH₄OH) are critical for isolating the product .

- Optimization : Adjusting reaction temperature (0–25°C) and stoichiometric ratios (e.g., 1.2 equivalents of reducing agent) can improve yields.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be observed?

- Methodology :

- ¹H/¹³C NMR : The ethanol moiety (CH₂CH₂OH) appears as a triplet (~δ 3.6–3.8 ppm) and a singlet (OH, δ 1.5–2.0 ppm). Benzofuran protons (e.g., aromatic protons) resonate between δ 6.8–8.0 ppm .

- IR Spectroscopy : A broad O-H stretch (~3200–3500 cm⁻¹) confirms the alcohol group. Benzofuran C-O-C vibrations appear near 1250 cm⁻¹ .

- HRMS : The molecular ion peak should match the theoretical mass (C₁₀H₁₀O₂: 162.19 g/mol) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data when synthesizing novel derivatives of this compound?

- Methodology :

- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings. For example, in analogs like 3-(benzofuran-3-yl)-4-indole derivatives, HSQC confirmed assignments of quaternary carbons .

- Impurity Analysis : Use HPLC-MS to detect byproducts (e.g., unreacted ketone or oxidation products). Adjust purification gradients (e.g., CH₃CN-H₂O with 0.1% TFA) to isolate target compounds .

Q. What strategies are employed to enhance the stability of this compound derivatives under physiological conditions for biological studies?

- Methodology :

- Prodrug Design : Introduce acetyl or phosphate groups to the hydroxyl moiety to reduce metabolic degradation. For example, ethyl 2-(benzofuran-3-yl)acetate derivatives showed improved stability in vitro .

- Formulation : Encapsulate derivatives in liposomes or cyclodextrins to protect against hydrolysis. Studies on similar benzofuran-based inhibitors demonstrated enhanced bioavailability using PEGylated carriers .

Q. How do substituents on the benzofuran ring influence the reactivity and biological activity of this compound derivatives?

- Methodology :

- Electron-Withdrawing Groups (EWGs) : Fluorine or bromine at the 5-position of benzofuran increases electrophilicity, enhancing reactivity in nucleophilic substitutions (e.g., yields improved from 15% to 25% with 5-fluoro substituents) .

- Biological Activity : Derivatives with indole or maleimide moieties (e.g., 3-(benzofuran-3-yl)-4-indole-pyrrole-2,5-diones) exhibit GSK-3 inhibition (IC₅₀ < 1 µM), linked to hydrogen bonding between the hydroxyl group and kinase active sites .

Contradictions and Reconciliation

- Synthesis Yields : Lower yields (12–15%) in bromo-substituted derivatives vs. higher yields (25–50%) in fluoro analogs suggest steric/electronic effects influence reactivity . Optimize substituent positioning and reaction time to address this.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.